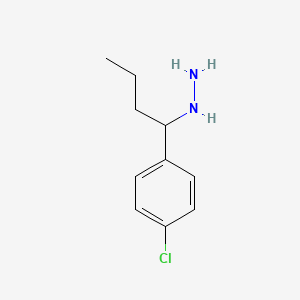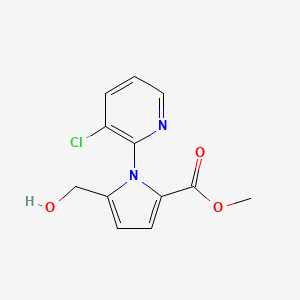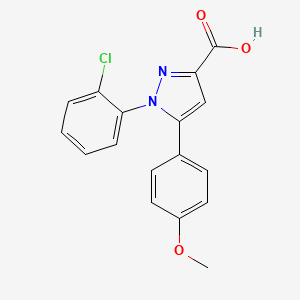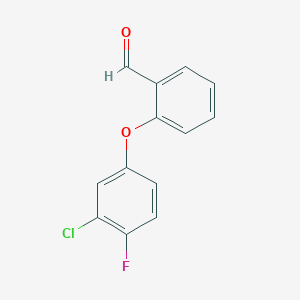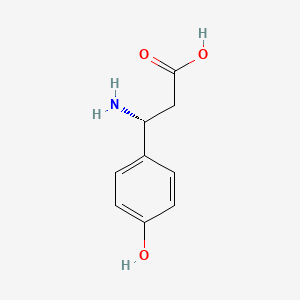
5-(2-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-(2-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol" is a heterocyclic compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and have been the subject of various synthetic efforts aimed at exploring their potential therapeutic applications. The presence of both chlorophenyl and methoxyphenyl groups suggests that the compound may exhibit interesting physicochemical and biological properties .
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives typically involves the use of starting compounds such as acetohydrazides, which are further processed through cyclization and substitution reactions to yield the desired triazole-thione structures. For instance, the synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide has been reported, where cyclization in the presence of NaOH leads to the formation of triazole-thiones . These synthetic routes often involve the use of reagents like thiosemicarbazide and various halogenated compounds to introduce the thiol group and other substituents into the triazole ring .
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a 1,2,4-triazole ring, which can exhibit different dihedral angles with attached phenyl rings, affecting the overall conformation and properties of the molecule. X-ray diffraction techniques and density functional theory (DFT) calculations are commonly used to determine and optimize the molecular structure of these compounds. Intermolecular hydrogen bonding, such as N-H...N and C-H...N interactions, can lead to the formation of supramolecular networks, which are crucial for the stability and packing of the molecules in the crystal lattice .
Chemical Reactions Analysis
The chemical reactivity of 1,2,4-triazole derivatives is influenced by the presence of functional groups on the triazole ring. These compounds can undergo various chemical reactions, including aminomethylation with formaldehyde and secondary amines to yield Mannich bases. The thiol group in the triazole-thione structure is reactive and can participate in the formation of complexes with metal ions, as well as S-alkylation reactions to yield new derivatives with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives are determined by their molecular structure and substituents. These compounds typically exhibit solid-state properties and can form crystalline structures with specific space groups and unit cell parameters. The crystal packing is often stabilized by various intermolecular interactions, including hydrogen bonds and pi interactions. The presence of halogen atoms like chlorine can lead to additional intermolecular interactions, such as C-H...Cl hydrogen bonds, which contribute to the stability of the supramolecular structure . The biological activities of these compounds, such as anti-inflammatory and antibacterial properties, are also significant aspects of their chemical properties, with some derivatives showing promising activity against various bacterial strains .
Wissenschaftliche Forschungsanwendungen
Synthesis and Physicochemical Properties : A study by Sameluk and Kaplaushenko (2015) highlighted the synthesis of new compounds within this chemical class, revealing their potential for antitumor, antiinflammatory, and antioxidant pharmacological activities. The study also focused on the importance of solvent selection in the synthesis process, influencing the yield and purity of the compounds (Sameluk & Kaplaushenko, 2015).
Antimicrobial Activity : Research by Purohit et al. (2011) demonstrated the antimicrobial efficacy of certain derivatives, highlighting their significant inhibition on bacterial and fungal growth compared to standard drugs. This points to the potential use of these compounds in developing new antimicrobial agents (Purohit et al., 2011).
Inhibitory Activities : A study conducted by Bekircan et al. (2015) explored the synthesis of novel derivatives and investigated their lipase and α-glucosidase inhibition capabilities. Some compounds showed significant anti-lipase and anti-α-glucosidase activities, indicating their potential use in treating diseases related to these enzymes (Bekircan et al., 2015).
Anti-Cancer Properties : The study by Karayel (2021) delved into the anti-cancer properties of specific derivatives, employing density functional theory and molecular docking. The findings suggested these compounds could be effective in targeting cancer cells, particularly due to their interaction with the EGFR binding pocket (Karayel, 2021).
Corrosion Inhibition : Yadav et al. (2013) investigated the use of certain benzimidazole derivatives for inhibiting mild steel corrosion in an acidic environment. The study revealed the effectiveness of these compounds as corrosion inhibitors, with potential applications in industrial settings (Yadav et al., 2013).
Cholinesterase Inhibition : Arfan et al. (2018) researched the cholinesterase inhibitory potential of sequentially transformed triazoles. The study found that specific derivatives exhibited excellent inhibition against AChE and BChE enzymes, indicating potential use in neurodegenerative diseases (Arfan et al., 2018).
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c1-20-11-8-6-10(7-9-11)19-14(17-18-15(19)21)12-4-2-3-5-13(12)16/h2-9H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEHIYAIMHYCLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3008262.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B3008264.png)
![3-(4-Chlorophenyl)-3-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B3008265.png)
![2-(4-{[(2-Chloroethoxy)carbonyl]amino}phenyl)acetic acid](/img/structure/B3008268.png)
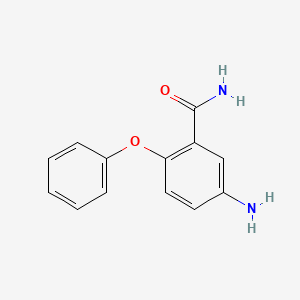

![N-[1-(Tert-butylamino)-1-oxopropan-2-yl]-3-(ethylamino)-2-methylpropanamide;hydrochloride](/img/structure/B3008272.png)

![3-[5-(2-Methyl-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3008276.png)
